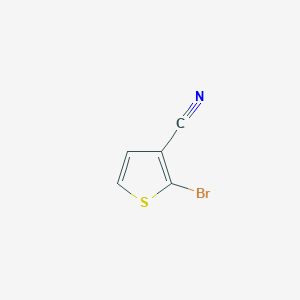

2-溴噻吩-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromothiophene-3-carbonitrile is a chemical compound . It is a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene-based analogs have been the subject of much research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . 2-Bromothiophene-3-carbonitrile is a derivative of this base structure .Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . In one reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Physical And Chemical Properties Analysis

2-Bromothiophene-3-carbonitrile has a molecular weight of 189.06 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用

纳米结构聚合物材料

2-溴噻吩衍生物,如 2,2'-联噻吩和 3-十二烷基噻吩,已被用于纳米结构聚合物材料的合成。这些材料表现出显著的电活性、导电性和独特的形态特性。Massoumi 等人的研究 (2014) 强调了这些化合物在共轭共聚物开发中的多功能性,为 2-溴噻吩-3-腈在纳米结构形成和材料科学应用中的潜力提供了见解 Massoumi, H. Omidi, E. Vessally, & A. Entezami, 2014。

溴噻吩聚合物的合成

溴噻吩,包括 3-溴噻吩等衍生物,作为合成各种噻吩聚合物的基本有机中间体。这些聚合物在有机合成中有广泛的应用,表明溴噻吩化合物在开发复杂有机分子中的基础作用 王登宇,2004。

有机合成中的催化应用

溴噻吩衍生物的钯催化 C-H 同偶联已被探索用于合成明确定义的低聚噻吩。正如 Takahashi 等人 (2006) 所讨论的,这种方法展示了溴噻吩衍生物在促进复杂偶联反应中的效用,为创造精确结构的有机材料提供了有价值的途径 Takahashi 等,2006。

光电和电气应用

化合物 2-氨基-4-(5-溴噻吩-2-基)-5,6-二氢-6-甲基-5-氧代-4H-吡喃并[3,2-c]喹啉-3-腈表现出有希望的光电和电气性能。Mansour 等人的研究 (2017) 揭示了其在创建具有显着开路电压和短路电流的器件中的潜力,表明溴噻吩衍生物在电子材料领域的适用性 Mansour, F. A. El-Taweel, R. A. N. Abu El-Enein, & E. El-Menyawy, 2017。

材料科学和新型杂环化合物

带有腈基的联噻吩取代杂环化合物已经合成,揭示了溴噻吩衍生物在创建具有在制药和材料科学等各个领域潜在应用的新型材料方面的多功能性 Ismail & Boykin, 2011。

安全和危害

属性

IUPAC Name |

2-bromothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMDOVNPFWGFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477160 |

Source

|

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiophene-3-carbonitrile | |

CAS RN |

56182-43-5 |

Source

|

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)

![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)